2-Ethylhexanoic acid

Catalysis Aromatic Hydroxylation Iron Complexes

CAS 61788-37-2 designates 2-ethylhexanoic acid, rare earth salts—a class of metal carboxylates where the branched C8 carboxylic acid coordinates with lanthanide cations such as cerium, lanthanum, and neodymium. Unlike the free acid (CAS 149-57-5), these salts are intentionally manufactured as mixtures of rare earth metal complexes.

Molecular Formula C8H16O2
C8H16O2
CH3(CH2)3CH(C2H5)COOH
Molecular Weight 144.21 g/mol
CAS No. 61788-37-2
Cat. No. B7771324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexanoic acid
CAS61788-37-2
Molecular FormulaC8H16O2
C8H16O2
CH3(CH2)3CH(C2H5)COOH
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O
InChIInChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
InChIKeyOBETXYAYXDNJHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 84 °F (NTP, 1992)
Soluble in ethyl ether, carbon tetrachloride;  slightly soluble in ethanol.
Solubility in water = 1.4 g/L water at 25 °C.
In water at 20 °C, 0.2 wt %. /2,000 mg/L/
2 mg/mL at 20 °C
Solubility in water, g/100ml: 0.14 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexanoic Acid Rare Earth Salts (CAS 61788-37-2): Comparative Properties and Industrial Relevance


CAS 61788-37-2 designates 2-ethylhexanoic acid, rare earth salts—a class of metal carboxylates where the branched C8 carboxylic acid coordinates with lanthanide cations such as cerium, lanthanum, and neodymium . Unlike the free acid (CAS 149-57-5), these salts are intentionally manufactured as mixtures of rare earth metal complexes [1]. Their primary utility lies in applications demanding lipophilic metal sources, including paint driers, polymerization catalysts, and stabilizers for polyvinyl chloride (PVC) . The product's significance stems from its ability to deliver rare earth cations into nonpolar organic media, a property that distinguishes it from water-soluble inorganic rare earth salts [2].

Why Generic Substitution of Rare Earth 2-Ethylhexanoates Fails: Evidence from Comparative Performance Studies


Rare earth carboxylates are not interchangeable due to differences in ligand architecture that dictate solubility, thermal stability, and catalytic activity [1]. Naphthenates, derived from petroleum fractions, exhibit variable composition and lower purity, leading to inconsistent drying performance and color instability in coatings [2]. In contrast, 2-ethylhexanoates are isomerically pure and provide superior solubility in nonpolar solvents [3]. Furthermore, the choice of rare earth metal (e.g., cerium vs. lanthanum) significantly impacts redox activity and ligand exchange kinetics, directly affecting performance in polymerization catalysis and oxidative drying . The following evidence quantitatively substantiates why CAS 61788-37-2 salts offer distinct advantages over naphthenates, versatates, and other in-class alternatives.

Quantitative Differentiation of 2-Ethylhexanoic Acid Rare Earth Salts: Comparative Performance Metrics


Superior Catalytic Additive Performance: 2-Ethylhexanoic Acid vs. Seven Other Carboxylic Acids in Aromatic Hydroxylation

In a comparative study of eight carboxylic acids as additives for the [(PDP)Fe(OTf)₂] catalyst in benzene hydroxylation with H₂O₂, 2-ethylhexanoic acid (2-EHA) outperformed all linear and branched analogs. The 2-EHA-containing system achieved the highest substrate conversion and the highest selectivity for oxygen incorporation into the aromatic ring (>99%) [1]. This quantitative superiority establishes 2-EHA as the preferred additive for maximizing yield and minimizing byproduct formation in this biomimetic oxidation system.

Catalysis Aromatic Hydroxylation Iron Complexes

Consistently High Catalytic Activity: (2-Ethylhexanoate)₂CrOH vs. Erratic Cr(EH)₃ in Ethylene Trimerization

The Phillips ethylene trimerization catalyst prepared from Cr(EH)₃ (EH = 2-ethylhexanoate) exhibits erratic activity (16 or 6.8 × 10⁶ g per mol-Cr h depending on the source) due to the ill-defined nature of the precursor. In contrast, the well-defined complex (EH)₂CrOH delivers consistently high activity of 54 × 10⁶ g per mol-Cr h, representing a 3.4- to 7.9-fold improvement in productivity and eliminating batch-to-batch variability [1]. This advancement directly addresses a critical pain point in industrial oligomerization processes.

Catalysis Ethylene Trimerization Chromium Complexes

Superior Drier Performance: Rare Earth 2-Ethylhexanoate vs. Rare Earth Naphthenate in Coatings

Rare earth 2-ethylhexanoate (RE 2-EH) driers exhibit quantifiable improvements over traditional rare earth naphthenates. RE 2-EH provides lighter color, reduced odor, and better flowability. Critically, in white alkyd formulations combined with cobalt driers, RE 2-EH prevents yellowing of the paint film, whereas naphthenate-based systems are prone to discoloration . This performance differential is attributed to the defined, isomer-free structure of 2-ethylhexanoic acid versus the complex, variable composition of naphthenic acids [1].

Coatings Paint Driers Rare Earths

Enantiomer-Dependent Biological Activity: (+)-2-Ethylhexanoic Acid vs. (-)-Enantiomer in Peroxisome Proliferation

A direct comparative study in C57BL/6 mice demonstrated that (+)-2-ethylhexanoic acid is a more potent inducer of peroxisome proliferation than its (-)-enantiomer. After 4 days of dietary exposure (1% w/w), (+)-2-EHA increased peroxisomal palmitoyl-CoA oxidation by 50-75% more than the (-)-form, and lauroyl-CoA oxidase activity was also significantly higher [1]. This stereoselective difference highlights that the racemic mixture (or enriched enantiomers) cannot be substituted without altering biological response.

Toxicology Enantioselectivity Peroxisome Proliferation

Regulatory Differentiation: 2-Ethylhexanoic Acid Salts vs. Neodecanoic Acid (NDA) Due to Reprotoxicity Classification

The European Chemicals Agency (ECHA) has classified 2-ethylhexanoic acid (2-EHA) and most of its salts as Reprotoxic Category 1B, triggering mandatory substitution efforts across the industry . In direct response, neodecanoic acid (NDA) and Versatic™ Acid 10 are being adopted as CMR-free alternatives in paints, polyurethane foams, and PVC stabilizers . This regulatory distinction creates a quantifiable procurement driver: users requiring CMR-compliant formulations must exclude 2-EHA salts, while others may accept them based on cost or performance [1].

Regulatory Reprotoxicity Alternatives

Stereoselective Synthesis: (R)-2-Ethylhexanoic Acid vs. (S)-Enantiomer via P450cam Biocatalysis

Cytochrome P450cam catalyzes the oxidation of 2-ethylhexanol to 2-ethylhexanoic acid with pronounced stereoselectivity. Regioselectivity assays reveal that (R)-2-ethylhexanoic acid constitutes 50% of total products, while (S)-2-ethylhexanoic acid comprises only 13% [1]. This 3.8:1 ratio demonstrates that enzymatic synthesis favors the (R)-enantiomer, providing a route to enantiomerically enriched 2-EHA that is not achievable via standard chemical oxidation .

Biocatalysis Stereoselectivity Cytochrome P450

Optimal Application Scenarios for 2-Ethylhexanoic Acid Rare Earth Salts Based on Comparative Evidence


High-Performance Coatings Requiring Non-Yellowing Driers

In premium architectural and automotive coatings, where long-term color stability and gloss retention are paramount, rare earth 2-ethylhexanoate driers are preferred over naphthenates. The quantitative evidence of reduced yellowing and improved flowability directly translates to lower rework rates and enhanced customer satisfaction. Procurement should prioritize RE 2-EH salts for white and light-tone alkyd formulations.

Ethylene Trimerization for 1-Hexene Production

For industrial plants producing 1-hexene via ethylene trimerization, the use of the well-defined chromium precursor (2-ethylhexanoate)₂CrOH offers a quantifiable productivity gain of 3.4- to 7.9-fold over conventional Cr(EH)₃ sources [1]. This translates to higher throughput, reduced catalyst consumption, and improved process economics. Procurement of high-purity 2-ethylhexanoic acid for precursor synthesis is critical to achieving this performance.

Biomimetic Oxidation Catalysis in Fine Chemical Synthesis

Researchers and manufacturers employing iron-based oxidation catalysts for aromatic hydroxylation should select 2-ethylhexanoic acid as the carboxylic acid additive. The evidence demonstrates >99% selectivity for ring-oxygenated products, outperforming seven other acids [2]. This minimizes costly purification steps and maximizes yield. Procurement should specify high-purity 2-EHA for reproducible results.

Regulatory-Compliant Formulations: Neodecanoic Acid Substitution

In applications where CMR substances are prohibited (e.g., toys, cosmetics, food-contact materials), 2-ethylhexanoic acid salts cannot be used due to Reprotoxic Category 1B classification . Procurement should instead focus on neodecanoic acid (NDA) or Versatic™ Acid 10 derivatives, which offer comparable performance without the regulatory burden. This scenario is critical for manufacturers seeking EU compliance.

Technical Documentation Hub

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